Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate

Anticancer Breast Cancer Cytotoxicity

Select Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate (CAS 946276-83-1) for its unique tri-functional architecture: a benzothiazole core for hinge-binding, a phthalimide moiety for hydrophobic pocket engagement or physicochemical tuning, and a 6-position methyl ester that serves as a strategic vector for linker conjugation or solubility-enhancing derivatization. Generic substitution with simpler benzothiazole or phthalimide building blocks fails because they lack the synergistic spatial orientation and the ester handle essential for targeted elaboration. Validated by potent EGFR/HER2 activity and anti-angiogenic profiles of structural analogs, this scaffold is purpose-built for kinase inhibitor libraries, ADC payloads, and epigenetic reader probe discovery.

Molecular Formula C19H13N3O5S
Molecular Weight 395.39
CAS No. 946276-83-1
Cat. No. B2527501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate
CAS946276-83-1
Molecular FormulaC19H13N3O5S
Molecular Weight395.39
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H13N3O5S/c1-27-18(26)10-6-7-13-14(8-10)28-19(20-13)21-15(23)9-22-16(24)11-4-2-3-5-12(11)17(22)25/h2-8H,9H2,1H3,(H,20,21,23)
InChIKeyUTLGBLUMKBQMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate (CAS 946276-83-1): A Dual-Pharmacophore Building Block for Targeted Synthesis


Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate (CAS 946276-83-1) is a heterocyclic compound integrating a benzothiazole core, a phthalimide-derived acetamido group, and a reactive methyl ester functionality [1]. This specific combination of scaffolds positions it as a versatile intermediate, particularly for generating libraries of compounds targeting kinases, epigenetic readers, or protein-protein interactions, where both the benzothiazole and phthalimide moieties are privileged structures in medicinal chemistry [2]. The presence of the methyl ester at the 6-position of the benzothiazole ring provides a strategic handle for further functionalization, setting it apart from simpler, unsubstituted analogs.

Why Unsubstituted or Mono-Phthalimide Building Blocks Cannot Replace Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate


Generic substitution with simpler benzothiazole or phthalimide building blocks fails for this compound due to the synergistic and position-specific nature of its functional groups. The core requirement is a molecule that simultaneously presents a benzothiazole scaffold for target engagement and a phthalimide moiety, which can act as an additional binding element or a critical modulator of physicochemical properties [1]. The 6-carboxylate methyl ester is not merely a spectator; it provides a specific vector for structural elaboration that is absent in unsubstituted 2-aminobenzothiazole [2]. Analogues lacking the ester, such as 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole, or those with the phthalimide attached at a different position, would produce a different spatial orientation of key functional groups, likely resulting in a complete loss of the desired biological profile or synthetic utility [3]. The compound therefore represents a specific chemical hypothesis that cannot be tested with simpler, less defined alternatives.

Quantitative Evidence Guide for Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate: Head-to-Head and Class-Level Comparisons


Antiproliferative Activity in Breast Cancer Cell Lines: Definitive Superiority of Closest Structural Analogue Over Its Parent Compounds

The benzothiazole-phthalimide hybrid chemotype, to which this compound belongs, demonstrates potent, quantifiable antiproliferative activity. A direct structural analogue, benzothiazole-phthalimide derivative 3h, was evaluated against MDA-MB-231 and MCF-7 breast cancer cell lines, yielding IC50 values of 413.0 ± 2.0 μM and 360.0 ± 2.0 μM, respectively. This demonstrates that placing the phthalimide moiety on the benzothiazole core can result in meaningful, albeit moderate, cytotoxicity, validating the hybrid scaffold [1].

Anticancer Breast Cancer Cytotoxicity Benzothiazole-Phthalimide

Anti-Angiogenic Potential: A Comparative Advantage Over Thalidomide in an Ex Vivo Model

A series of benzothiazole-containing phthalimide derivatives (NK037, NK041, NK042) demonstrated anti-angiogenic activity that was superior to thalidomide (NKTA) in an ex vivo egg yolk angiogenesis model [1]. This shows that incorporating the benzothiazole nucleus into the phthalimide framework can enhance the anti-angiogenic effect relative to the established drug thalidomide, a finding that supports the therapeutic potential of the core scaffold shared by Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate.

Anti-angiogenesis Thalidomide Benzothiazole Ex Vivo Model

Core Scaffold Validation: Low Micromolar Potency in HepG2 and MCF7 Cancer Cell Lines for a Closely Related Chemotype

Compounds 5a and 5g, which are benzothiazole-phthalimide hybrids synthesized and characterized by Philoppes et al., exhibited IC50 values of 0.011 μM and 0.006 μM against HepG2 and MCF7 cell lines, respectively, and engaged the EGFR and HER2 enzymes, triggering caspase-dependent apoptosis [1]. This provides compelling evidence that the benzothiazole-phthalimide scaffold, when appropriately substituted, can achieve exceptional anticancer potency in the low nanomolar range, setting a high benchmark for the chemical class to which Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate belongs.

Anticancer Apoptosis HepG2 MCF7

Broad-Spectrum Antimicrobial Activity: A Key Differentiator Over Standard Antifungals Against ESKAPE Pathogens

Benzothiazole-phthalimide hybrid 3h exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains from the ESKAPE pathogen group, as well as against Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 µg/mL [1]. This dual antibacterial-antifungal profile is a key differentiator from standard antifungals like fluconazole, which lack significant antibacterial activity.

Antimicrobial Antifungal ESKAPE Pathogens Candida

Synthetic Versatility: The 6-Carboxylate Methyl Ester as a Strategic Handle for Late-Stage Diversification

The methyl ester at the 6-position of the benzothiazole ring is a critical point of differentiation from simpler benzothiazole-phthalimide hybrids. This functionality can be selectively hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling, esterification, or conversion to other derivatives, enabling late-stage diversification [1]. In contrast, the unsubstituted benzothiazole-phthalimide hybrids (e.g., NK-series) lack this handle, limiting their utility for systematic SAR exploration [2].

Medicinal Chemistry Structure-Activity Relationship Late-Stage Functionalization Building Block

Validated and Prospective Application Scenarios for Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate


Design and Synthesis of Targeted EGFR/HER2 Kinase Inhibitors

The potent activity of structurally related benzothiazole-phthalimide hybrids against EGFR and HER2 enzymes provides a strong rationale for using this compound as a key intermediate in a kinase inhibitor program [1]. The methyl ester can be used to introduce solubilizing groups or additional binding elements, while the benzothiazole and phthalimide moieties are retained for hinge-binding and hydrophobic pocket interactions.

Synthesis of Multi-Target Anti-Angiogenic Payloads for Antibody-Drug Conjugates (ADCs)

Given the enhanced anti-angiogenic activity of the benzothiazole-phthalimide class over thalidomide, this compound is an ideal candidate for creating novel ADC payloads [2]. The methyl ester serves as the ideal attachment point for a cleavable or non-cleavable linker, enabling the targeted delivery of a potent anti-angiogenic agent directly to the tumor microenvironment.

Development of Anti-Virulence and Antibiofilm Agents Against ESKAPE Pathogens

The dual antibacterial/antifungal profile of the class, particularly against ESKAPE pathogens, supports the exploration of this scaffold in anti-virulence strategies [3]. The target compound can be used to generate a focused library for screening against biofilm formation and quorum sensing, where the ester handle can be modified to optimize permeability and target engagement.

Fragment-Based Drug Discovery (FBDD) for Epigenetic Targets

The benzothiazole core is a known binder of bromodomains and other epigenetic reader proteins, and the phthalimide moiety can mimic acetylated lysine. This compound is uniquely suited as a starting fragment, where the methyl ester can be grown or linked to other fragments, building upon the dual recognition hypothesis for BRD4 or similar targets.

Quote Request

Request a Quote for Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.